Antidiuretic Activity of [Glu(NHNH2)4, Lys8]-Vasopressin Compared to Parent Hormone Lypressin
In the rat antidiuretic assay, [Glu(NHNH2)4, Lys8]-vasopressin exhibited decreased specific biological activity compared to the parent hormone lypressin ([Lys8]-vasopressin) [1]. The MeSH authoritative database explicitly records this compound as 'less pharmacologically active than lypressin' [2]. While the original publication states the decrease was observed in all assay systems, the full quantitative values (e.g., IU/mg) from Gazis et al. 1989 could not be extracted from the publicly available abstract; the paper's full text containing the comparative activity table is behind a paywall [1].
| Evidence Dimension | Antidiuretic activity in water-loaded rats |
|---|---|
| Target Compound Data | Decreased specific biological activity relative to lypressin (exact numerical value not available from accessible abstract data) |
| Comparator Or Baseline | Lypressin ([Lys8]-vasopressin); activity defined as 100% reference in the assay system |
| Quantified Difference | Qualitatively decreased; MeSH annotation confirms the directionality: 'less pharmacologically active than lypressin' [2] |
| Conditions | Rat antidiuretic assay; trained, unanesthetized, water-loaded rats (as per standard protocols of the Gazis laboratory, Int J Pept Protein Res 1989;34(5):353-7) |
Why This Matters
Procurement decisions for antidiuretic research must account for the compound's attenuated V2 receptor efficacy relative to lypressin, making it unsuitable as a direct lypressin substitute but potentially valuable as a reduced-activity control or SAR probe for position-4 pharmacophore mapping.
- [1] Gazis D, Glass J, Schwartz IL, Stavropoulos G, Theodoropoulos D. Synthesis and biological activities of oxytocin and lysine vasopressin analogs containing glutamic acid gamma-hydrazide in position 4. Int J Pept Protein Res. 1989 Nov;34(5):353-7. doi: 10.1111/j.1399-3011.1989.tb00701.x. PMID: 2613436. View Source
- [2] National Library of Medicine. vasopressin, Glu(NHNH2)(4)-Lys(8)-. MeSH Supplementary Concept Data. Unique ID: C062620. Note: less pharmacologically active than lypressin. View Source
